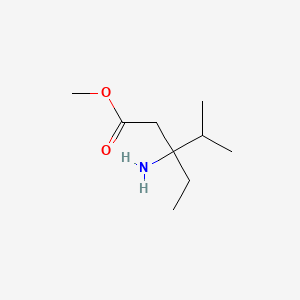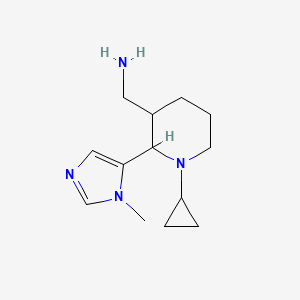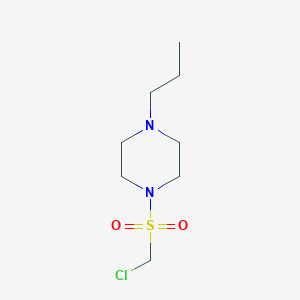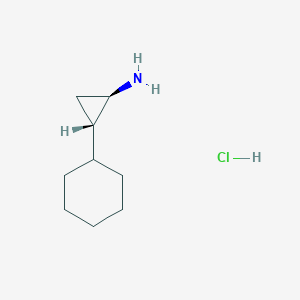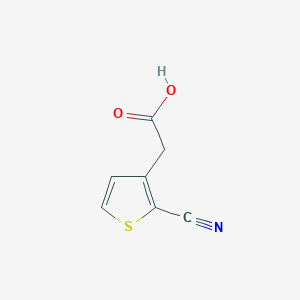
2-(2-Cyanothiophen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanothiophen-3-yl)acetic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound has gained significant attention in scientific research due to its potential biological activity and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-Cyanothiophen-3-yl)acetic acid typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. This method has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Cyanothiophen-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanothiophen-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-(2-Cyanothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or exhibit antioxidant activity by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
2-(2-Cyanothiophen-3-yl)acetic acid can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxylic acid
- 2-Aminothiophene-3-carbonitrile
- 2-(Thiophen-2-yl)acetic acid
These compounds share similar chemical structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a cyano group and a thiophene ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H5NO2S |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
2-(2-cyanothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H5NO2S/c8-4-6-5(1-2-11-6)3-7(9)10/h1-2H,3H2,(H,9,10) |
InChI-Schlüssel |
HYOWBODPXVANDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



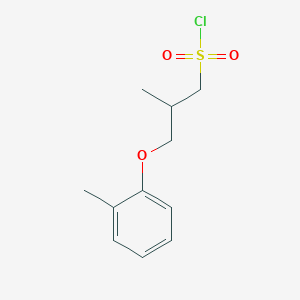

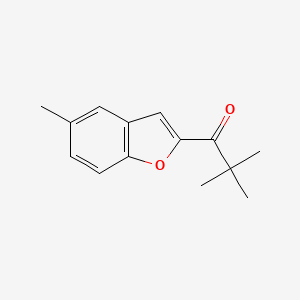
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)

